molecular formula C6H11NO2 B3379734 n-Methyl-n-(2-hydroxyethyl)acrylamide CAS No. 17225-73-9

n-Methyl-n-(2-hydroxyethyl)acrylamide

Cat. No.: B3379734
CAS No.: 17225-73-9
M. Wt: 129.16 g/mol
InChI Key: VYHUMZYFJVMWRC-UHFFFAOYSA-N
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Description

This structure confers unique physicochemical properties, including hydrolysis stability and balanced hydrophilicity, making it suitable for biomedical and material science applications. It is classified as a N-monosubstituted acrylamide and is often utilized in polymer formulations, such as dental resins and hydrogels, due to its compatibility with crosslinking agents and functional monomers .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-6(9)7(2)4-5-8/h3,8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHUMZYFJVMWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435923
Record name n-methyl-n-(2-hydroxyethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17225-73-9
Record name n-methyl-n-(2-hydroxyethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Methyl-n-(2-hydroxyethyl)acrylamide can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled temperatures and pressures to ensure high yield and purity of the product.

Mechanism of Action

The mechanism of action of n-Methyl-n-(2-hydroxyethyl)acrylamide involves its ability to polymerize and form cross-linked networks. The hydroxyl and amide groups in the molecule participate in hydrogen bonding and other interactions, leading to the formation of stable polymeric structures. These polymers can interact with various biological and chemical systems, making them useful in a wide range of applications .

Comparison with Similar Compounds

Comparison with Similar Acrylamide Derivatives

Structural and Functional Group Analysis

The performance of acrylamide derivatives is heavily influenced by substituents on the nitrogen atom. Below is a comparative analysis:

Hydrolytic Stability and Mechanical Properties
  • n-Methyl-n-(2-hydroxyethyl)acrylamide: The methyl group enhances steric hindrance, improving hydrolysis resistance compared to non-methylated analogs. This property is critical in dental resins exposed to aqueous environments .
  • N-(2-hydroxyethyl)acrylamide : In dual-cured dental cements, this compound exhibited higher hydrolytic stability than methacrylates but reduced immediate mechanical strength (e.g., flexural strength < 80 MPa) and increased color change (ΔE > 3.5) due to hydrophilic interactions .
Corrosion Inhibition
  • BHCA and HCA : These thioamide-containing derivatives demonstrated superior corrosion inhibition efficiency (~92% at 500 ppm) for carbon steel in HCl solutions. The thioamide group enables strong adsorption via sulfur-metal orbital interactions, forming protective layers .
  • This compound : Lacks sulfur heteroatoms, making it less effective in corrosion inhibition but more suitable for biocompatible applications.
Thermoresponsive Behavior
  • NIPAAm : Its isopropyl group confers a lower critical solution temperature (LCST ~32°C), enabling temperature-driven phase transitions in hydrogels for controlled drug release .

  • This compound : The hydroxyethyl group increases hydrophilicity, likely raising the LCST compared to NIPAAm, though direct data is unavailable.

Table 2: Key Research Findings

Compound Study Focus Key Result(s) Reference
This compound Dental resin formulation Improved hydrolysis stability; used in multicomponent dental adhesives
N-(2-hydroxyethyl)acrylamide Dual-cured dental cements Higher hydrolytic stability but lower mechanical strength (p < 0.05)
BHCA Corrosion inhibition 92% inhibition efficiency at 500 ppm; forms protective layers via S-metal bonds
NIPAAm Thermoresponsive hydrogels LCST ~32°C; used in drug delivery and smart coatings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-Methyl-n-(2-hydroxyethyl)acrylamide
Reactant of Route 2
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n-Methyl-n-(2-hydroxyethyl)acrylamide

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